molecular formula C14H20N2O2 B8190105 (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester

(3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8190105
M. Wt: 248.32 g/mol
InChI Key: PIKUMWWWMLIKJN-AAEUAGOBSA-N
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Description

(3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, an amino group, a methyl group, and a benzyl ester group

Synthetic Routes and Reaction Conditions:

  • Electrochemical Synthesis: One method involves electrochemical anion pool synthesis, where amine substrates are electrochemically converted into strong nucleophiles that react with acid anhydrides to form amides. The by-products from this reaction can undergo further transformations to generate benzyl esters.

  • Conventional Organic Synthesis: Another approach is through conventional organic synthesis, which may involve multiple steps including the formation of the piperidine ring, introduction of the amino group, and esterification with benzyl alcohol.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow chemistry and automation may also be employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various derivatives, such as nitro compounds or amine oxides.

  • Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form alcohols.

  • Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides, alkyl halides, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, amine oxides, and other oxidized forms.

  • Reduction Products: Alcohols and other reduced forms of the ester group.

  • Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of piperidine derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Piperidine Derivatives: Other piperidine derivatives with different substituents on the ring.

  • Amino Acid Esters: Similar esters derived from amino acids.

  • Benzyl Esters: Other benzyl esters with different core structures.

Uniqueness: (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific stereochemistry and the presence of both an amino group and a methyl group on the piperidine ring. This combination of functional groups and stereochemistry can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

benzyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKUMWWWMLIKJN-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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